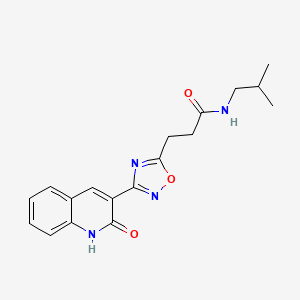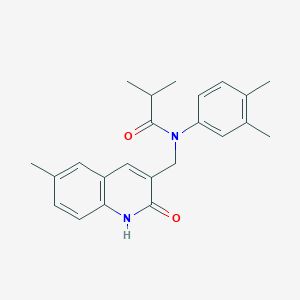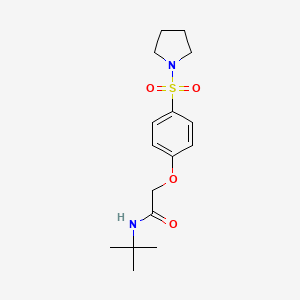
N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a chemical compound commonly known as BPTES. It is a selective inhibitor of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. BPTES has been studied for its potential use in cancer therapy, as cancer cells have been shown to rely heavily on glutamine metabolism for their survival.
Mechanism of Action
BPTES works by inhibiting the activity of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. Glutamate is an important precursor for the synthesis of several important molecules, including nucleotides, amino acids, and neurotransmitters. By inhibiting glutaminase, BPTES disrupts the metabolic pathways that cancer cells rely on for their survival.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting glutamine metabolism, and has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for use in lab experiments. It is a selective inhibitor of glutaminase, meaning that it specifically targets the enzyme without affecting other metabolic pathways. This allows researchers to study the effects of glutaminase inhibition on cancer cells without confounding factors. However, BPTES has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers are investigating the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesis Methods
The synthesis of BPTES involves several steps, starting with the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride to form N-(tert-butyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-(pyrrolidin-1-yl)phenol to form N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Scientific Research Applications
BPTES has been extensively studied for its potential use in cancer therapy. Glutaminase inhibition has been shown to selectively target cancer cells, as they have a higher dependence on glutamine metabolism than normal cells. BPTES has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-tert-butyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)17-15(19)12-22-13-6-8-14(9-7-13)23(20,21)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHKVZIWIRYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



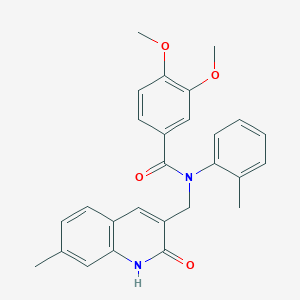
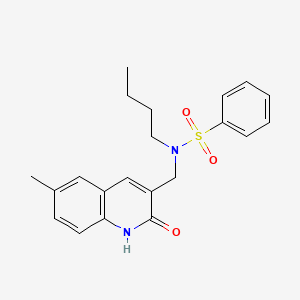
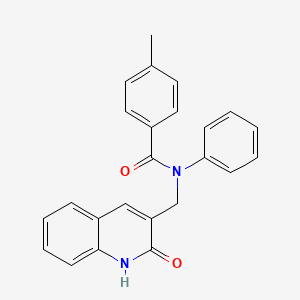
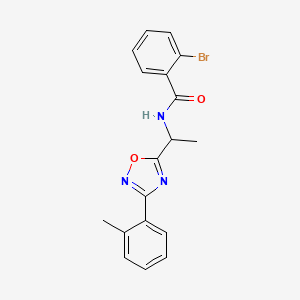
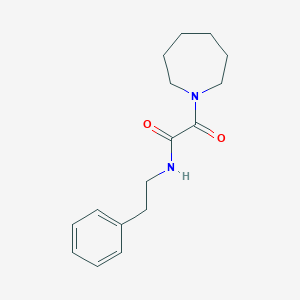
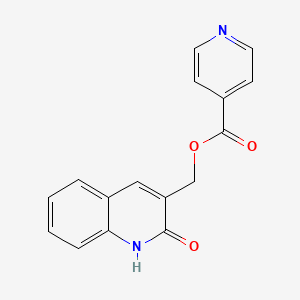
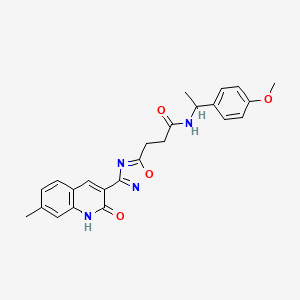
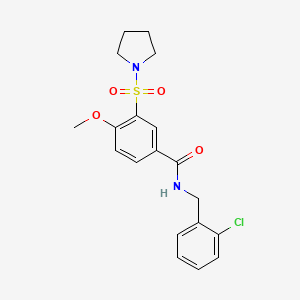
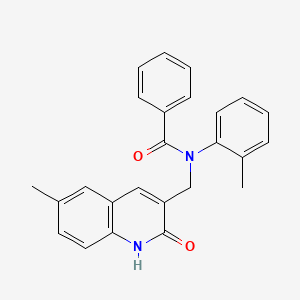
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7686289.png)
